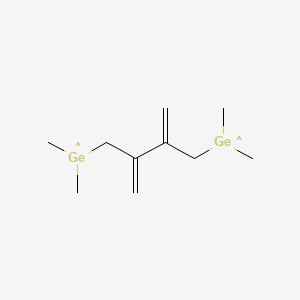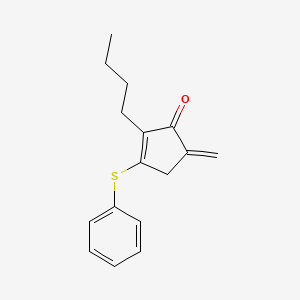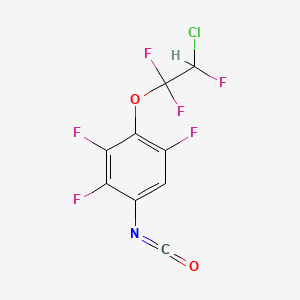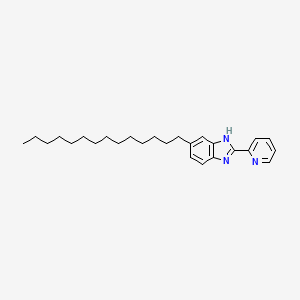![molecular formula C16H18AsOPS2 B12551537 Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane CAS No. 157985-64-3](/img/structure/B12551537.png)
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is a complex organoarsenic compound It is characterized by the presence of arsenic, sulfur, and phosphorus atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may not be produced on a large scale. The complexity of its synthesis and the potential hazards associated with handling arsenic compounds likely limit its industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Its potential as a therapeutic agent or diagnostic tool is an area of ongoing research.
Industry: The compound may find applications in materials science and catalysis, although its industrial use is limited by its complex synthesis and potential toxicity.
Mécanisme D'action
The mechanism by which Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane exerts its effects is not well understood. it is likely that the compound interacts with molecular targets through its arsenic, sulfur, and phosphorus atoms. These interactions may involve the formation of covalent bonds with biological molecules, leading to changes in their structure and function. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organoarsenic compounds such as:
Phenoxarsine derivatives: These compounds share the phenoxarsine core structure but differ in their substituents.
Sulfenamides and sulfinamides: These compounds contain sulfur-nitrogen bonds and have applications in pharmaceuticals and agrochemicals.
Uniqueness
Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane is unique due to its combination of arsenic, sulfur, and phosphorus atoms within a single molecule
This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and to develop practical applications.
Propriétés
Numéro CAS |
157985-64-3 |
|---|---|
Formule moléculaire |
C16H18AsOPS2 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
diethyl-phenoxarsinin-10-ylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H18AsOPS2/c1-3-19(20,4-2)21-17-13-9-5-7-11-15(13)18-16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
Clé InChI |
PMJXRNMMJCOLMV-UHFFFAOYSA-N |
SMILES canonique |
CCP(=S)(CC)S[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)

![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)




![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
